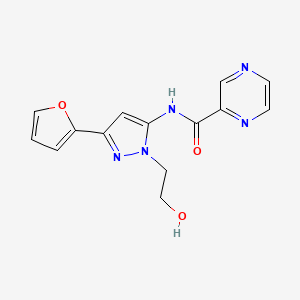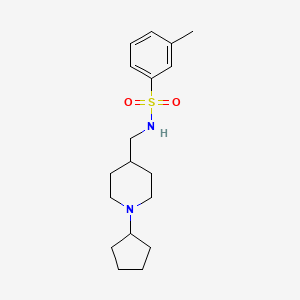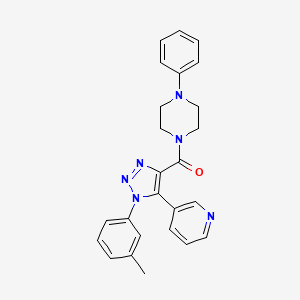![molecular formula C18H21N3O3S B2772515 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea CAS No. 1170369-13-7](/img/structure/B2772515.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been studied extensively for its mechanism of action and physiological effects.
科学的研究の応用
Association and Complexation Studies
Ureas and their derivatives have been studied for their ability to form complexes through hydrogen bonding interactions. For example, the study by Ośmiałowski et al. (2013) investigated the association of N-(pyridin-2-yl),N'-substituted ureas with substituted 2-amino-1,8-naphthyridines and benzoates, employing NMR spectroscopy and quantum chemical calculations. This research elucidates the substituent effect on complexation, highlighting the role of intramolecular hydrogen bonds in urea derivatives for complex formation (Ośmiałowski et al., 2013).
Synthesis and Biochemical Evaluation
Another domain is the synthesis of urea derivatives for targeted biochemical activities. Vidaluc et al. (1995) synthesized a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, assessing them for antiacetylcholinesterase activity. This work aimed to optimize spacer length and conformational flexibility to enhance inhibitory activities, demonstrating the potential of urea derivatives in developing compounds with specific biochemical functions (Vidaluc et al., 1995).
Antimicrobial and Antitumor Activities
Furthermore, the synthesis of new compounds from urea derivatives has been explored for antimicrobial and antitumor applications. Elewa et al. (2021) synthesized a compound through a one-step reaction involving benzaldehyde, 2-acetylthiophene, ethyl cyanoacetate, and ammonium acetate, further deriving Schiff’s bases, pyrazole derivatives, urea derivatives, and carbamates. These compounds were evaluated for their antibacterial and antitumor activities, showcasing the versatility of urea derivatives in medicinal chemistry (Elewa et al., 2021).
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c22-18(20-14-3-4-16-17(9-14)24-12-23-16)19-10-15(13-5-8-25-11-13)21-6-1-2-7-21/h3-5,8-9,11,15H,1-2,6-7,10,12H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENZVAIKXRINHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)NC2=CC3=C(C=C2)OCO3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

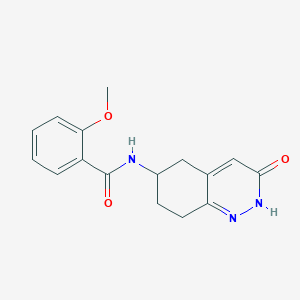
![5-benzyl-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2772434.png)

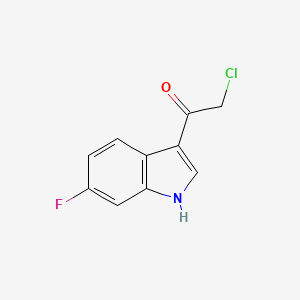
![N-(1,3-benzodioxol-5-yl)-2-[(2Z)-2-{[(4-methoxyphenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide](/img/structure/B2772438.png)
![[4-(2-furylcarbonyl)piperazino][1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2772439.png)
![3-(benzo[d][1,3]dioxol-5-yl(4-benzylpiperazin-1-yl)methyl)-2-methyl-1H-indole](/img/structure/B2772440.png)
![N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2772441.png)
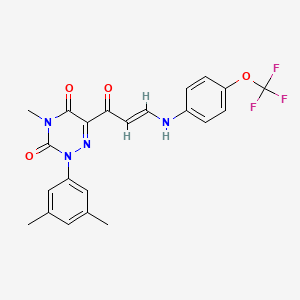
![Potassium;4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxybenzoate](/img/structure/B2772443.png)
